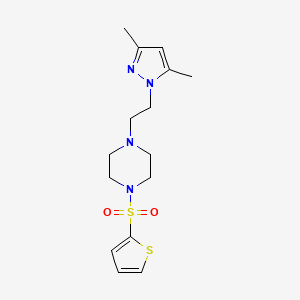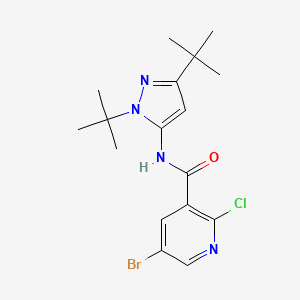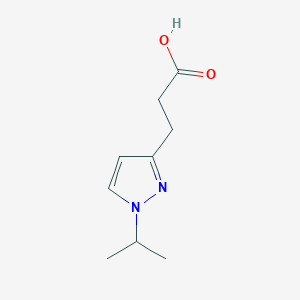![molecular formula C13H15N3OS2 B2637981 4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-51-3](/img/structure/B2637981.png)
4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide” is a chemical compound . It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .
Molecular Structure Analysis
The molecular structure of this compound involves a thiadiazole ring, which is a type of heterocyclic compound. The thiadiazole ring is connected to a benzenecarboxamide group and a methyl group . For a more detailed structural analysis, techniques like NMR spectroscopy are typically used .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not provided in the available resources. Typically, properties like melting point, boiling point, solubility, and stability would be determined experimentally .Applications De Recherche Scientifique
Antimicrobial and Antifungal Action
A study has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems through the synthesis of various thiadiazol-2-yl-arylsulfonamides and benzamides. Notably, compounds with a structure containing two cycles of 1,3,4-thiadiazole were synthesized. These compounds demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting their potential for further research due to their significant antimicrobial activity (Sych et al., 2019).
Pharmacological Properties
Another study focused on the cyclization of thiosemicarbazides to produce 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These compounds were evaluated for their effects on the central nervous system (CNS) in mice, which could provide insight into their potential therapeutic applications (Maliszewska-Guz et al., 2005).
Complex Formation and Structural Analysis
Research on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd ions has contributed to understanding the structural aspects of such compounds. The study used IR, NMR spectroscopy, and mass spectrometry for characterization, shedding light on the structure of the complexes formed, which could be of interest in materials science and catalysis (Adhami et al., 2012).
Reactions with Bases
Investigations into the reactions of certain furan carboxylate derivatives with bases have revealed the formation of novel compounds. This research can enhance understanding of the chemical behavior of thiadiazole compounds under various conditions, potentially leading to the discovery of new reactions and applications in organic synthesis (Remizov et al., 2019).
Fungicidal Activity
A study on the condensation of amino-triazole and amino-triazin with cyanoacetate yielded derivatives exhibiting fungicidal activity. Such findings are crucial for developing new agrochemicals and studying the bioactivity of thiadiazole compounds (El-Telbani et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)12(17)14-7-8-18-13-10(2)15-16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCHHRDTJAIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)
![1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2637905.png)
![4-benzoyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637906.png)




![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)